molecular formula C26H36N4O9S B602138 Acotiamide Impurity 6 Maleate CAS No. 185103-81-5

Acotiamide Impurity 6 Maleate

Cat. No.: B602138
CAS No.: 185103-81-5
M. Wt: 580.653
InChI Key: YKSFNGAJFVKGIY-BTJKTKAUSA-N
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Description

Acotiamide Impurity 6 Maleate is an impurity of Acotiamide . Acotiamide is a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .


Synthesis Analysis

The synthesis of Acotiamide involves a total of 10 steps of reaction, purification, and salt formation . The main raw materials used are 2, 4, 5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N, N-diisopropylethylenediamine .


Molecular Structure Analysis

The molecular formula of this compound is C26H36N4O9S . Its molecular weight is 580.65 .

Scientific Research Applications

Synthesis and Impurity Management

  • Acotiamide is synthesized through a three-step process, with the formation of key intermediates and the successful conversion of unavoidable impurities into the desired compound. This process includes the effective removal of major impurities, demonstrating cost-effectiveness and scalability (Fu et al., 2015).

Stability and Degradation Analysis

  • The stability of Acotiamide under various stress conditions, including hydrolytic, oxidative, photo, and thermal stress, was analyzed. This study identified new degradation products formed by hydrolysis and hydroxylation processes, emphasizing the importance of stability-indicating assay methods in drug quality development (Thummar et al., 2017).

Identification of Impurities in Related Compounds

  • Research has been conducted on identifying and characterizing impurities in related compounds like amlodipine maleate. This includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry for impurity identification (Sudhakar et al., 2006).

Quantification of Genotoxic Impurities

  • Methods have been developed for quantifying genotoxic impurities in related compounds, such as Chlorpheniramine/Chlorphenamine Maleate. These studies focus on creating specific, sensitive, and validated methods for impurity detection at trace levels (Zate et al., 2017).

Mechanism of Action

Safety and Hazards

When handling Acotiamide Impurity 6 Maleate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Acotiamide has been used in trials studying the treatment of Dyspepsia and Functional Dyspepsia . It was the world’s first drug approved for the treatment of functional dyspepsia . The future directions of Acotiamide and its impurities could involve further clinical trials and studies to explore its effectiveness and potential other uses.

Biochemical Analysis

Biochemical Properties

Acotiamide acts as an acetylcholinesterase inhibitor . This means that it interacts with the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other functions . This interaction enhances the release of acetylcholine .

Cellular Effects

The effects of Acotiamide Impurity 6 Maleate on cells are not fully understood. Acotiamide, the parent compound, has been shown to influence cell function by modulating the activity of acetylcholinesterase . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Acotiamide, the parent compound, exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase . This leads to an increase in the concentration of acetylcholine, which can then bind to and activate muscarinic receptors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Acotiamide, the parent compound, has been shown to have significant effects on gastric accommodation and gastric emptying over a period of 2 weeks .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Acotiamide, the parent compound, is metabolized by UGT1A8 and 1A9 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Acotiamide Impurity 6 Maleate involves the reaction of Acotiamide with Maleic acid to form the maleate salt of Acotiamide Impurity 6.", "Starting Materials": [ "Acotiamide", "Maleic acid" ], "Reaction": [ "Step 1: Dissolve Acotiamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add Maleic acid to the solution and stir the mixture for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash it with the same solvent.", "Step 4: Dry the product under vacuum to obtain Acotiamide Impurity 6 Maleate as a white solid." ] }

CAS No.

185103-81-5

Molecular Formula

C26H36N4O9S

Molecular Weight

580.653

InChI

InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YKSFNGAJFVKGIY-BTJKTKAUSA-N

SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O

Synonyms

N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazoleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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